3,5-Dimethylisoxazole-4-carbohydrazide
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Overview
Description
3,5-Dimethylisoxazole-4-carbohydrazide is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a carbohydrazide group at position 4. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylisoxazole-4-carbohydrazide typically involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylisoxazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
3,5-Dimethylisoxazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,5-Dimethylisoxazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 3,5-Dimethylisoxazole-4-carboxylic acid
- 3,5-Dimethylisoxazole-4-sulfonyl chloride
- 3,5-Dimethylisoxazole-4-benzyl derivatives
Comparison: 3,5-Dimethylisoxazole-4-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the carbohydrazide group allows for the formation of a wide range of derivatives through substitution reactions, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-3-5(6(10)8-7)4(2)11-9-3/h7H2,1-2H3,(H,8,10) |
InChI Key |
CMXYQSABJKZEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NN |
Origin of Product |
United States |
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